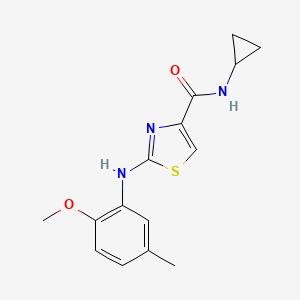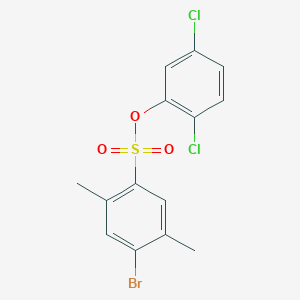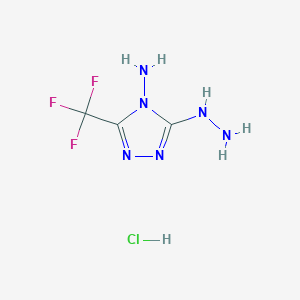
Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate, also known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that was first discovered in 2005 and has since been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate and its derivatives are often synthesized in various chemical reactions for research purposes. A study by Bao-an et al. (2012) described the synthesis of a related compound, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, using the Gould-Jacobs reaction under microwave-assistance and aluminum metal as a catalyst, achieving a high yield of 94.2% (Song Bao-an, 2012).
Structural and Antimicrobial Studies
These compounds are often subject to structural analysis and potential antimicrobial applications. For instance, structural activity relationships of similar antibacterial monosubstituted compounds have been studied, focusing on their efficacy against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, Farrayeh et al. (2013) explored heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, highlighting their potential antifungal activity against C. albicans (Batool A. Farrayeh et al., 2013).
Anticancer Potential
Facchinetti et al. (2015) synthesized a series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, assessing their potential as anticancer agents. Although they found that the compounds did not exhibit activity at certain concentrations against various cancer cell lines, these studies contribute to the understanding of the structural requirements for anticancer activity (V. Facchinetti et al., 2015).
Pharmacological Properties
Studies have also been conducted to evaluate the pharmacological properties of similar compounds. Gündüz et al. (2008) synthesized derivatives of ethyl 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their myorelaxant and potassium channel opening activities, indicating potential therapeutic applications (M. Gündüz et al., 2008).
Spectral Properties
The spectral properties of these compounds have also been a subject of research. Galunov et al. (2003) investigated the spectral properties of new derivatives, highlighting their bright fluorescence and potential as fluorescent markers for biomedical applications (N. Galunov et al., 2003).
Propriétés
IUPAC Name |
ethyl 7-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)17-18(22-11-10-13-6-4-3-5-7-13)15-9-8-14(21)12-16(15)23-19(17)24/h3-9,12H,2,10-11H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKMGKXCKXZRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)

![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)
![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)
